![molecular formula C5H6ClN3 B13552942 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole CAS No. 98751-44-1](/img/structure/B13552942.png)
7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]imidazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The presence of a chlorine atom at the 7th position enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of pyrazolo[1,5-a]imidazole oxides.
Reduction: Formation of dihydropyrazolo[1,5-a]imidazole derivatives.
Substitution: Formation of various substituted pyrazolo[1,5-a]imidazole derivatives.
Scientific Research Applications
7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorine atom enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in the fused ring structure.
Imidazo[1,2-a]pyridines: Another class of heterocycles with similar biological activities but different structural features.
1H-pyrazolo[3,4-d]pyrimidines: Compounds with a similar pyrazole ring but fused with a pyrimidine ring.
Uniqueness
7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole is unique due to the presence of the chlorine atom at the 7th position, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
98751-44-1 |
|---|---|
Molecular Formula |
C5H6ClN3 |
Molecular Weight |
143.57 g/mol |
IUPAC Name |
7-chloro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C5H6ClN3/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2 |
InChI Key |
DSCRUDQDNIFFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)Cl)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B13552864.png)
![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)
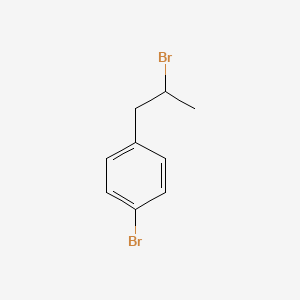
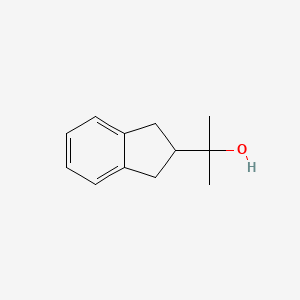
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)
![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)

![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
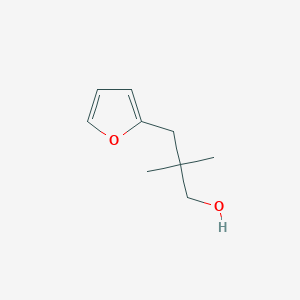
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
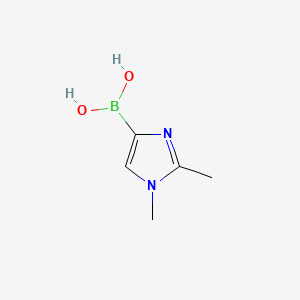
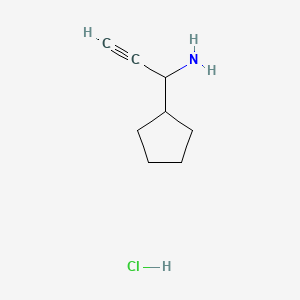
![4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide](/img/structure/B13552933.png)
